molecular formula C8H15NNaO9S B130262 Galnac-4S, NA CAS No. 157296-97-4

Galnac-4S, NA

Cat. No.: B130262
CAS No.: 157296-97-4
M. Wt: 324.26 g/mol
InChI Key: BQOPYORBHBTHSB-UHFFFAOYSA-N
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Description

N-Acetyl-D-galactosamine 4-sulfate, sodium salt, commonly referred to as Galnac-4S, NA, is a sulfated monosaccharide derivative of N-acetyl-D-galactosamine. It is a component of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. These compounds are found on the cell surface and in the extracellular matrix of animal tissues, playing crucial roles in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-galactosamine 4-sulfate involves the sulfation of N-acetyl-D-galactosamine. This can be achieved through chemical synthesis, where N-acetyl-D-galactosamine is treated with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is typically carried out at low temperatures to prevent degradation of the product .

Industrial Production Methods

In industrial settings, the production of N-Acetyl-D-galactosamine 4-sulfate can be scaled up using similar chemical synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-galactosamine 4-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-galactosamine 4-sulfate has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-D-galactosamine 4-sulfate exerts its effects by interacting with specific enzymes and receptors. It is recognized by sulfatases, which hydrolyze the sulfate group, leading to various downstream effects. In the context of drug delivery, it targets the asialoglycoprotein receptor on hepatocytes, facilitating the uptake of conjugated therapeutic agents into the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-galactosamine 4-sulfate is unique due to its specific sulfation pattern, which influences its interaction with enzymes and receptors. This specificity makes it a valuable tool in biochemical research and therapeutic applications .

Biological Activity

N-acetylgalactosamine 4-sulfate (GalNAc-4S, NA) is a sulfated derivative of N-acetylgalactosamine that plays a significant role in various biological processes, particularly in glycosaminoglycan (GAG) metabolism. This article explores the biological activity of this compound, including its enzymatic functions, interactions with receptors, and implications in therapeutic applications.

Overview of this compound

GalNAc-4S is primarily found as a component of chondroitin sulfate (CS) and dermatan sulfate (DS), which are important GAGs involved in cellular signaling, tissue hydration, and structural integrity of extracellular matrices. The sulfation pattern of these GAGs is crucial for their biological functions, influencing interactions with proteins and cell surface receptors.

Enzymatic Activity

The key enzyme responsible for the sulfation of GalNAc residues is GalNAc4S-6ST. This enzyme catalyzes the transfer of sulfate groups to the non-reducing terminal and internal GalNAc residues in CS and DS. Studies have shown that the absence of this enzyme leads to significant alterations in the composition and biological activity of these GAGs:

  • Transgenic Studies : Mice deficient in GalNAc4S-6ST exhibited a complete loss of GalNAc(4,6-SO₄) residues in their CS and DS. This deficiency resulted in reduced protease activities in bone marrow-derived mast cells (BMMCs), indicating that these sulfated residues play a role in maintaining protease activity within these cells .

Biological Functions

GalNAc-4S is implicated in various biological processes:

  • Immunological Functions : Chondroitin sulfate E (CS-E), which contains GalNAc(4,6-SO₄) residues, has been linked to the regulation of immune responses, particularly in mucosal mast cells. These sulfated GAGs are involved in binding chemokines and growth factors, influencing cell migration and activation .
  • Neurite Outgrowth : The presence of GalNAc(4,6-SO₄) residues has been associated with neurite outgrowth and neuronal precursor migration during cortical development. This suggests a potential role for GalNAc-4S in neurodevelopmental processes .

Therapeutic Applications

GalNAc conjugation has emerged as a powerful strategy for enhancing the delivery of therapeutic oligonucleotides to liver cells via the asialoglycoprotein receptor (ASGPR). The high affinity of GalNAc for ASGPR allows for targeted delivery of nucleic acid therapeutics:

  • RNA Interference (RNAi) : GalNAc-decorated small interfering RNAs (siRNAs) have shown promising results in preclinical studies for liver-targeted therapies. These conjugates facilitate efficient gene silencing by enhancing cellular uptake and stability against nuclease degradation .
  • Gene Therapy : The use of GalNAc in gene therapy platforms has demonstrated improved pharmacokinetic profiles and therapeutic efficacy. For example, studies indicate that GalNAc-conjugated oligonucleotides can achieve high levels of gene expression in hepatocytes, making them suitable for treating liver diseases .

Table 1: Summary of Key Studies on GalNAc-4S Activity

StudyFocusFindings
Ohtake et al., 2005Enzymatic ActivityIdentified human GalNAc4S-6ST cDNA; demonstrated high activity towards nonreducing terminal residues .
PMC5363494Therapeutic ApplicationsHighlighted the success of GalNAc-decorated oligonucleotide drugs in clinical trials targeting liver diseases .
PMC2898370Transgenic Mouse ModelShowed that mice lacking GalNAc4S-6ST had altered GAG compositions affecting mast cell function .

Properties

InChI

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOPYORBHBTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585069
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157296-97-4
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Galnac-4S, NA
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Galnac-4S, NA

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